Methyl 3-hydroxy-3-methylpentanoate
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Overview
Description
Methyl 3-hydroxy-3-methylpentanoate is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.1843 g/mol It is a methyl ester derivative of 3-hydroxy-3-methylpentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-3-methylpentanoate can be synthesized through a directed homogeneous hydrogenation process. The procedure involves the use of a biphosphinorhodium catalyst in the presence of hydrogen gas. The reaction starts with the condensation of methyl acrylate and propionaldehyde, followed by hydrogenation to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using similar catalysts and reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: 3-methyl-3-oxopentanoic acid or 3-methyl-3-oxopentanoate.
Reduction: 3-hydroxy-3-methylpentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in various biochemical reactions, influencing metabolic processes and enzyme activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 2-hydroxy-3-methylpentanoate: Similar in structure but differs in the position of the hydroxyl group.
2,3-Dihydroxy-3-methylpentanoic acid: An intermediate in the metabolism of isoleucine.
Uniqueness: Methyl 3-hydroxy-3-methylpentanoate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
CAS No. |
51302-90-0 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-4-7(2,9)5-6(8)10-3/h9H,4-5H2,1-3H3 |
InChI Key |
UDWYINMRIFIIGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(=O)OC)O |
Origin of Product |
United States |
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